molecular formula C9H10ClNO B046553 2-Chloro-4-butyrylpyridine CAS No. 113961-70-9

2-Chloro-4-butyrylpyridine

Cat. No.: B046553
CAS No.: 113961-70-9
M. Wt: 183.63 g/mol
InChI Key: BRXDZBUHDVURPP-UHFFFAOYSA-N
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Description

2-Chloro-4-butyrylpyridine is an organic compound with the molecular formula C9H10ClNO. It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the second position and a butyryl group at the fourth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-butyrylpyridine typically involves the chlorination of 4-butyrylpyridine. One common method is the reaction of 4-butyrylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_9\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_9\text{ClNO} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The butyryl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substituted pyridines
  • Carboxylic acids
  • Alcohols and amines

Scientific Research Applications

2-Chloro-4-butyrylpyridine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    2-Chloropyridine: A simpler derivative with only a chlorine atom at the second position.

    4-Butyrylpyridine: Lacks the chlorine atom but has the butyryl group at the fourth position.

    2-Chloro-4-hydrazinopyridine: Contains a hydrazine group instead of the butyryl group.

Uniqueness: 2-Chloro-4-butyrylpyridine is unique due to the presence of both the chlorine atom and the butyryl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-3-8(12)7-4-5-11-9(10)6-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXDZBUHDVURPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642133
Record name 1-(2-Chloropyridin-4-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113961-70-9
Record name 1-(2-Chloropyridin-4-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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